molecular formula C10H13N3S B13084145 4-Ethyl-1-methyl-3-(thiophen-2-YL)-1H-pyrazol-5-amine

4-Ethyl-1-methyl-3-(thiophen-2-YL)-1H-pyrazol-5-amine

Cat. No.: B13084145
M. Wt: 207.30 g/mol
InChI Key: NRLPRULFEYBHIQ-UHFFFAOYSA-N
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Description

4-Ethyl-1-methyl-3-(thiophen-2-YL)-1H-pyrazol-5-amine is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a thiophene ring, an ethyl group, and a methyl group in the structure makes this compound unique and potentially useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-1-methyl-3-(thiophen-2-YL)-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-thiophenylhydrazine with ethyl acetoacetate under acidic or basic conditions to form the pyrazole ring. The reaction conditions may include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide)

    Temperature: Reflux conditions

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-1-methyl-3-(thiophen-2-YL)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrogens in the pyrazole ring can be reduced under specific conditions.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiophene ring or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or alkylating agents (e.g., methyl iodide)

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones

    Reduction: Reduced pyrazole derivatives

    Substitution: Halogenated or alkylated pyrazole derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-Ethyl-1-methyl-3-(thiophen-2-YL)-1H-pyrazol-5-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the thiophene ring and pyrazole moiety may contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Ethyl-1-methyl-3-(phenyl)-1H-pyrazol-5-amine: Similar structure but with a phenyl ring instead of a thiophene ring.

    4-Ethyl-1-methyl-3-(pyridyl)-1H-pyrazol-5-amine: Similar structure but with a pyridyl ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in 4-Ethyl-1-methyl-3-(thiophen-2-YL)-1H-pyrazol-5-amine may impart unique electronic and steric properties, making it distinct from other similar compounds. These properties can influence its reactivity, binding affinity, and overall effectiveness in various applications.

Properties

Molecular Formula

C10H13N3S

Molecular Weight

207.30 g/mol

IUPAC Name

4-ethyl-2-methyl-5-thiophen-2-ylpyrazol-3-amine

InChI

InChI=1S/C10H13N3S/c1-3-7-9(8-5-4-6-14-8)12-13(2)10(7)11/h4-6H,3,11H2,1-2H3

InChI Key

NRLPRULFEYBHIQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(N=C1C2=CC=CS2)C)N

Origin of Product

United States

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